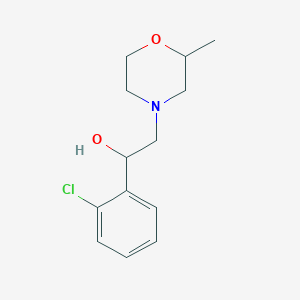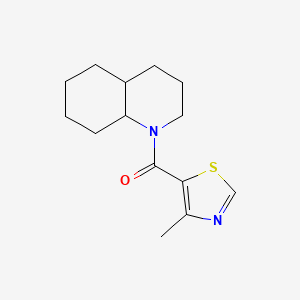![molecular formula C14H14ClN3O B7544576 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one](/img/structure/B7544576.png)
4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications. It was initially identified as a compound that could rescue the function of a mutant p53 protein, which is commonly found in cancer cells. Since then, CP-31398 has been investigated for its ability to inhibit tumor growth, induce apoptosis, and enhance chemotherapy efficacy.
作用機序
4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one works by stabilizing the mutant p53 protein, which is commonly found in cancer cells. Mutant p53 is often misfolded and degraded, leading to loss of function. 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one binds to the mutant p53 protein and induces a conformational change that stabilizes the protein, allowing it to regain its tumor suppressor function. In addition, 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one has been shown to modulate the expression of other genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one has minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One advantage of 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one is its specificity for mutant p53, which is commonly found in cancer cells. This makes it a potential targeted therapy for cancer. Another advantage is its low toxicity in normal cells, which reduces the risk of side effects. However, one limitation of 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This can be overcome by formulating 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one in a suitable delivery system, such as liposomes or nanoparticles.
将来の方向性
There are several potential future directions for 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one research. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one has been shown to sensitize cancer cells to these treatments, which could enhance their efficacy. Another direction is the development of more potent and selective 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one analogs, which could improve its therapeutic potential. Finally, 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one could be investigated for its potential use in other diseases where mutant p53 is implicated, such as neurodegenerative disorders.
合成法
4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 7-chloroquinoline with formaldehyde and piperazine, followed by a series of purification steps to obtain the final product. This synthesis has been optimized to yield high purity 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one with good reproducibility.
科学的研究の応用
4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one has been extensively studied in various preclinical models of cancer, including breast, prostate, and lung cancer. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells, both alone and in combination with chemotherapy drugs. 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one has also been investigated for its potential to sensitize cancer cells to radiation therapy.
特性
IUPAC Name |
4-[(7-chloroquinolin-8-yl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-12-4-3-10-2-1-5-17-14(10)11(12)8-18-7-6-16-13(19)9-18/h1-5H,6-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJUYTSLPSZLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=C(C=CC3=C2N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methoxyphenyl)methoxy]-3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propan-2-ol](/img/structure/B7544503.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-ethyl-N-methylthiophene-2-carboxamide](/img/structure/B7544506.png)
![1-(4-Chlorophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7544530.png)

![N,N,2,5-tetramethyl-4-[(1-pyridin-2-ylethylamino)methyl]pyrazol-3-amine](/img/structure/B7544539.png)
![N-{3-[5-(furan-2-yl)-1-(pyrrolidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B7544546.png)
![2,6-Dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544551.png)
![2-[[5-(Dimethylamino)-1,3-dimethylpyrazol-4-yl]methylamino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7544552.png)
![1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544560.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1-(3-methyl-1-benzofuran-2-yl)ethanamine](/img/structure/B7544569.png)

![N-[3-(acetylamino)phenyl]-2-[(1,2-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]acetamide](/img/structure/B7544583.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N'-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide](/img/structure/B7544588.png)
